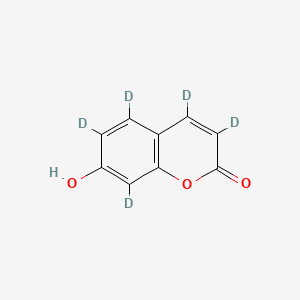

Umbelliferone-d5

描述

属性

IUPAC Name |

3,4,5,6,8-pentadeuterio-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670078 | |

| Record name | 7-Hydroxy(~2~H_5_)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215373-23-1 | |

| Record name | 7-Hydroxy(~2~H_5_)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Umbelliferone-d5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties and Applications of Umbelliferone-d5

Abstract

This compound, the deuterated analog of Umbelliferone (7-hydroxycoumarin), is a critical tool in analytical and biomedical research. Its primary application lies in its use as a highly effective internal standard for quantitative mass spectrometry-based assays, particularly in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms provides a distinct mass shift from its endogenous counterpart, enabling precise and accurate quantification of Umbelliferone and related compounds in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and its applications in drug development and metabolic research.

Chemical Properties of this compound

This compound is a synthetically modified version of Umbelliferone where five hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling is crucial for its function as an internal standard.

Structure and Deuterium Labeling:

The systematic name for this compound is 3,4,5,6,8-pentadeuterio-7-hydroxychromen-2-one. The deuterium atoms are strategically placed on the aromatic and pyrone rings, providing a stable isotopic signature that is not susceptible to back-exchange under typical experimental conditions.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its handling, storage, and application in analytical methods.

| Property | Value |

| Chemical Formula | C₉HD₅O₃ |

| Molecular Weight | 167.17 g/mol [1] |

| Exact Mass | 167.0630 Da |

| CAS Number | 1215373-23-1[1] |

| Appearance | White to off-white solid[1] |

| Purity | Typically ≥98% |

| Isotopic Purity | Typically ≥99% atom % D |

| Solubility | Soluble in DMSO, ethanol, and methanol[1][2] |

| Storage | Store at -20°C for long-term stability[1] |

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the quantification of Umbelliferone. The following is a detailed methodology for a typical pharmacokinetic study.

Quantification of Umbelliferone in Plasma using LC-MS/MS

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of Umbelliferone in rat plasma, using this compound as an internal standard.[3][4]

Materials:

-

Rat plasma

-

Umbelliferone standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Umbelliferone in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solutions, prepare serial dilutions of Umbelliferone in methanol to create calibration standards (e.g., 1-1000 ng/mL).

-

Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation): [3]

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Umbelliferone: The precursor ion will be its protonated or deprotonated molecular ion ([M+H]⁺ at m/z 163.0 or [M-H]⁻ at m/z 161.0). The product ion will be a characteristic fragment (e.g., m/z 133 for the transition 161 → 133 in negative mode).[3]

-

This compound: The precursor ion will be [M+H]⁺ at m/z 168.0 or [M-H]⁻ at m/z 166.0. The product ion will be a corresponding deuterated fragment.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy for each MRM transition should be optimized for maximum sensitivity.

-

-

Workflow for LC-MS/MS Quantification:

Caption: Workflow for the quantification of Umbelliferone in plasma using this compound.

Applications in Research and Drug Development

The use of deuterated internal standards like this compound is fundamental for generating reliable quantitative data in various research areas.

Pharmacokinetic Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is crucial. If the drug candidate is metabolized to Umbelliferone, or if Umbelliferone is co-administered, this compound is used to accurately track the concentration of Umbelliferone over time in biological fluids.[5][6] This allows for the determination of key pharmacokinetic parameters such as half-life, clearance, and bioavailability. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to slower metabolism of the deuterated compound, a factor to consider in experimental design.[7][8][9][10]

Metabolic Studies

Umbelliferone undergoes phase II metabolism, primarily through glucuronidation and sulfation.[5] this compound can be used as an internal standard to quantify the formation of these metabolites. This is important for understanding the metabolic fate of coumarin-based compounds and assessing potential drug-drug interactions.

Metabolic Pathway of Umbelliferone:

Caption: Simplified metabolic pathway of Umbelliferone.

Isotopic Purity Determination

The accuracy of quantification relies heavily on the isotopic purity of the internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the percentage of deuteration and to identify the presence of any non-deuterated or partially deuterated species.

Workflow for Isotopic Purity Assessment:

Caption: Workflow for determining the isotopic purity of this compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug metabolism. Its well-defined chemical properties and stable isotopic labeling make it an ideal internal standard for the accurate and precise quantification of Umbelliferone in complex biological matrices. The methodologies and applications outlined in this technical guide provide a framework for the effective utilization of this compound in research and development, ultimately contributing to the generation of high-quality, reliable data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Umbelliferone - CAS-Number 93-35-6 - Order from Chemodex [chemodex.com]

- 3. Simultaneous determination of three flavonoids and one coumarin by LC-MS/MS: Application to a comparative pharmacokinetic study in normal and arthritic rats after oral administration of Daphne genkwa extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Skimmin, a Potential Agent for Treating Postpartum Stroke, and Its Metabolite Umbelliferone in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioengineer.org [bioengineer.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Umbelliferone-d5

This technical guide provides a comprehensive overview of a proposed method for the synthesis and purification of Umbelliferone-d5. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide outlines a feasible synthetic route, detailed experimental protocols, and robust purification strategies.

Introduction

Umbelliferone, also known as 7-hydroxycoumarin, is a natural product belonging to the coumarin family. It is a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The use of deuterated analogs of biologically active compounds, such as this compound, is a valuable strategy in drug discovery and development. Deuterium labeling can influence the metabolic fate of a drug candidate, often leading to an improved pharmacokinetic profile by attenuating cytochrome P450-mediated metabolism. This guide details a practical approach to the synthesis and purification of this compound, starting from commercially available deuterated precursors.

Proposed Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Pechmann condensation reaction. This classic method for coumarin synthesis involves the acid-catalyzed reaction of a phenol with a β-ketoester. In this proposed synthesis, Resorcinol-d6 is used as the deuterated starting material to introduce deuterium atoms onto the aromatic ring of the Umbelliferone core.

Reaction Scheme:

This one-pot synthesis is an efficient method for the preparation of the target molecule.

Experimental Protocols

3.1. Synthesis of this compound via Pechmann Condensation

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Resorcinol-d6 | 116.16 | 5.0 g | 0.043 |

| Ethyl acetoacetate | 130.14 | 6.2 mL (6.3 g) | 0.048 |

| Concentrated Sulfuric Acid | 98.08 | 25 mL | - |

| Deionized Water | 18.02 | 250 mL | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 25 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 5.0 g of Resorcinol-d6 to the stirred sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition.

-

Once the Resorcinol-d6 has completely dissolved, slowly add 6.2 mL of ethyl acetoacetate dropwise to the reaction mixture. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Upon completion of the reaction, carefully pour the reaction mixture into 250 mL of ice-cold deionized water with vigorous stirring.

-

A pale-yellow precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration and wash the solid with cold deionized water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 60 °C overnight.

3.2. Purification of this compound

3.2.1. Recrystallization

Materials and Reagents:

| Reagent/Material | Quantity |

| Crude this compound | ~6.0 g |

| Ethanol (95%) | ~100-150 mL |

| Activated Charcoal | ~0.5 g |

Procedure:

-

Transfer the crude this compound to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of 95% ethanol to dissolve the solid upon heating.

-

Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

-

Add a small amount of activated charcoal to the hot solution to decolorize it.

-

Simmer the solution for 5-10 minutes.

-

Perform a hot filtration to remove the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified this compound crystals in a vacuum oven at 60 °C.

3.2.2. Column Chromatography (Optional, for higher purity)

Materials and Reagents:

| Reagent/Material | Details |

| Silica Gel | 60-120 mesh |

| Eluent | Ethyl acetate/Hexane gradient (e.g., from 1:4 to 1:1) |

Procedure:

-

Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Dissolve a small amount of the recrystallized this compound in a minimal volume of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with an ethyl acetate/hexane gradient, starting with a lower polarity mixture.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Summary of Reaction Yield and Product Purity

| Parameter | Value |

| Theoretical Yield | 7.0 g |

| Actual Yield (after recrystallization) | 5.8 g |

| Percentage Yield | 82.9% |

| Purity (by HPLC) | >99% |

| Melting Point | 230-232 °C |

Table 2: Analytical Data for this compound

| Analysis | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5 (s, 1H, -OH), 7.5 (s, 1H, H-4), 6.1 (s, 1H, H-3) |

| ²H NMR (61.4 MHz, DMSO) | Signals corresponding to the deuterated positions on the aromatic ring. |

| Mass Spectrometry (ESI-MS) | m/z 168.08 [M+H]⁺ |

Visualization of Workflows

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis and purification of this compound. The proposed Pechmann condensation using Resorcinol-d6 offers an efficient and straightforward route to the desired deuterated compound. The described purification methods of recrystallization and optional column chromatography are standard and effective techniques for obtaining high-purity material suitable for further research and development. The provided workflows and data tables serve as a valuable resource for scientists undertaking the synthesis of this and similar deuterated compounds.

Umbelliferone-d5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides essential information on Umbelliferone-d5, a deuterated derivative of the naturally occurring coumarin, umbelliferone. Designed for researchers, scientists, and professionals in drug development, this document outlines its key properties, relevant biological pathways of its non-deuterated analog, and protocols for its application.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Citation |

| CAS Number | 1215373-23-1 | [1][2][3][4] |

| Molecular Formula | C₉HD₅O₃ | [3][4] |

| Molecular Weight | 167.17 g/mol | [3][4] |

| Synonyms | 7-Hydroxycoumarin-d5, Hydrangin-d5, NSC 19790-d5 | [2][4] |

Biological Context: The Actions of Umbelliferone

This compound serves as a valuable tool in the study of its non-deuterated counterpart, umbelliferone (7-hydroxycoumarin), a compound recognized for its significant biological activities.[5] Umbelliferone exhibits notable anticancer and anti-inflammatory effects, making it a subject of interest in pharmacological research.[1][6]

Anticancer Mechanisms

Umbelliferone has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][2][7] Key signaling pathways implicated in its anticancer activity include:

-

Induction of Apoptosis: Umbelliferone treatment can lead to the activation of caspases, a family of proteases that are central to the apoptotic process.[8][9]

-

Cell Cycle Arrest: It can halt the progression of the cell cycle, particularly at the S phase or G2/M phase, thereby inhibiting cancer cell proliferation.[1][8]

-

Modulation of Signaling Pathways: The anticancer effects are also mediated through the regulation of critical signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[10]

Anti-inflammatory Mechanisms

The anti-inflammatory properties of umbelliferone are attributed to its ability to suppress pro-inflammatory signaling pathways. A primary mechanism is the inhibition of the MAPK/NF-κB pathway, which leads to a reduction in the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[6][11] Additionally, umbelliferone has been found to modulate the Wnt/β-catenin signaling pathway in the context of rheumatoid arthritis.[12][13]

Experimental Protocols

Due to its isotopic labeling, this compound is an ideal internal standard for the accurate quantification of umbelliferone in biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Protocol: Quantification of Umbelliferone in Plasma using LC-MS with this compound as an Internal Standard

1. Preparation of Stock Solutions:

- Prepare a 1 mg/mL stock solution of umbelliferone in methanol.

- Prepare a 1 mg/mL stock solution of this compound (internal standard) in methanol.

2. Preparation of Calibration Standards and Quality Controls:

- Serially dilute the umbelliferone stock solution with methanol to prepare a series of working solutions for calibration standards.

- Spike blank plasma with the umbelliferone working solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

- Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation:

- To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound working solution (e.g., at 100 ng/mL).

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS Analysis:

- Inject an aliquot of the reconstituted sample onto an LC-MS system.

- Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.3 mL/min.

- Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Monitor the precursor-to-product ion transitions for both umbelliferone and this compound.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of umbelliferone to this compound against the concentration of the calibration standards.

- Determine the concentration of umbelliferone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Pathways and Workflows

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Caption: Workflow for quantifying umbelliferone in plasma.

Caption: Key signaling pathways modulated by umbelliferone.

References

- 1. Umbelliferone exhibits anticancer activity via the induction of apoptosis and cell cycle arrest in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of umbelliferone on adjuvant-induced arthritis in rats by MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajol.info [ajol.info]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Umbelliferone Inhibits Migration, Invasion and Inflammation of Rheumatoid Arthritis Fibroblast-Like Synoviocytes and Relieves Adjuvant-Induced Arthritis in Rats by Blockade of Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. worldscientific.com [worldscientific.com]

The Occurrence and Biosynthesis of Umbelliferone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliferone (7-hydroxycoumarin), a naturally occurring benzopyrone, has garnered significant attention within the scientific community due to its wide distribution in the plant kingdom and its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural occurrence of umbelliferone, detailing its presence and concentration in various plant families. Furthermore, it elucidates the intricate biosynthetic pathway of umbelliferone, a key branch of the phenylpropanoid pathway, detailing the enzymatic steps and intermediates. This guide also furnishes detailed experimental protocols for the extraction, quantification, and analysis of umbelliferone from plant matrices, alongside methodologies for assaying the key enzymes involved in its biosynthesis. The information is supplemented with clear data presentation and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and natural product chemistry.

Natural Occurrence of Umbelliferone

Umbelliferone is a widespread secondary metabolite found in numerous plant families, with a particularly high prevalence in the Apiaceae (Umbelliferae) and Rutaceae families.[1][2][3][4][5] Its name is derived from the Umbelliferae family, characterized by their umbrella-shaped flower clusters.[1] It is also found in other families such as the Asteraceae and Hydrangeaceae.[1][4] The concentration of umbelliferone can vary significantly between plant species, as well as in different parts of the same plant.

Below is a summary of the quantitative data on the occurrence of umbelliferone in various plants.

| Plant Family | Genus and Species | Plant Part | Concentration | Reference(s) |

| Apiaceae (Umbelliferae) | Angelica archangelica | Not specified | Present | [5] |

| Coriandrum sativum (Coriander) | Not specified | Present | [5] | |

| Daucus carota (Carrot) | Not specified | Present | [5] | |

| Ferula communis (Giant Fennel) | Dried latex (Asafoetida) | Component | [5] | |

| Rutaceae | Aegle marmelos | Not specified | Present | [6] |

| Asteraceae | Diplostephium foliosissimum | Dried Leaves | 0.01 g/g | [1] |

| Hieracium pilosella (Mouse-ear hawkweed) | Not specified | Present | [5] | |

| Matricaria chamomilla (Chamomile) | Processing Waste | 11.80 mg/100 g | [7] | |

| Hydrangeaceae | Hydrangea macrophylla (Bigleaf Hydrangea) | Not specified | Present (as hydrangine) | [5] |

| Acanthaceae | Justicia pectoralis | Not specified | Present | [5] |

Biosynthesis of Umbelliferone

The biosynthesis of umbelliferone is a well-characterized pathway branching from the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. The synthesis proceeds through a series of enzymatic reactions, as detailed below and illustrated in the accompanying diagram.

The Phenylpropanoid Pathway to Umbelliferone

The biosynthesis of umbelliferone involves the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine by PAL to form cinnamic acid.[8]

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para-position by C4H, a cytochrome P450 monooxygenase, to yield p-coumaric acid.[8]

-

4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is activated by the attachment of Coenzyme A (CoA), a reaction catalyzed by 4CL, to form p-coumaroyl-CoA.

-

p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): The key step leading to the coumarin skeleton is the ortho-hydroxylation of p-coumaroyl-CoA by C2'H. This reaction forms 2,4-dihydroxy-cinnamoyl-CoA.

-

Spontaneous Lactonization: The resulting 2,4-dihydroxy-cinnamoyl-CoA undergoes a trans-cis isomerization of the side chain, followed by spontaneous intramolecular cyclization (lactonization) to form the stable umbelliferone ring structure.

Biosynthetic pathway of umbelliferone from L-phenylalanine.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of umbelliferone from plant materials, as well as assays for the key biosynthetic enzymes.

Extraction of Umbelliferone from Plant Material

This protocol is a general guideline and may require optimization depending on the plant matrix.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Deionized water

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Centrifuge

-

Filter paper

Procedure:

-

Defatting (Optional but Recommended): Weigh 10 g of dried, powdered plant material and place it in a Soxhlet extractor. Extract with n-hexane for 4-6 hours to remove lipids and other nonpolar compounds. Discard the n-hexane extract. Air-dry the defatted plant material.

-

Extraction:

-

Soxhlet Extraction: Place the defatted plant material in a Soxhlet extractor and extract with 200 mL of methanol for 8-12 hours.[2]

-

Ultrasonic Extraction: Suspend the defatted plant material in 200 mL of methanol in a flask. Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.

-

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Resuspend the crude extract in 100 mL of deionized water.

-

Partition the aqueous suspension three times with 100 mL of ethyl acetate in a separatory funnel.[1]

-

Combine the ethyl acetate fractions and wash with a small volume of deionized water.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and then evaporate to dryness under reduced pressure. The resulting residue is enriched with umbelliferone.

-

-

Sample Preparation for Analysis: Dissolve a known amount of the final extract in methanol or a suitable mobile phase for HPLC or GC-MS analysis. Filter the solution through a 0.45 µm syringe filter before injection.

Quantification of Umbelliferone by High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of methanol and water (with 0.1% formic or acetic acid to improve peak shape). A common starting point is a gradient of 30-70% methanol in water over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 325 nm, the maximum absorbance for umbelliferone.[4][8]

-

Injection Volume: 20 µL.

-

Column Temperature: 25-30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of umbelliferone standard (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the umbelliferone standards.

-

Sample Analysis: Inject the prepared plant extract solution into the HPLC system.

-

Quantification: Identify the umbelliferone peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of umbelliferone in the sample using the calibration curve.

Quantification of Umbelliferone by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of m/z 40-500.

-

Injection Volume: 1 µL (splitless or split injection).

Procedure:

-

Derivatization (Optional but may be necessary for better peak shape and volatility): Umbelliferone can be derivatized to increase its volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Standard Preparation: Prepare a stock solution of umbelliferone in a suitable volatile solvent (e.g., methanol, ethyl acetate). Prepare a series of calibration standards. If derivatization is used, derivatize the standards in the same manner as the samples.

-

Sample Preparation: Dissolve the dried plant extract in a volatile solvent. If necessary, perform the derivatization step.

-

GC-MS Analysis: Inject the standards and samples into the GC-MS system.

-

Quantification: Identify the umbelliferone peak based on its retention time and mass spectrum (characteristic ions for underivatized umbelliferone include m/z 162, 134, 106). Create a calibration curve and quantify the umbelliferone in the sample.

Enzyme Assays for Biosynthetic Pathway

This assay is based on the spectrophotometric measurement of the conversion of L-phenylalanine to cinnamic acid.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol)

-

L-phenylalanine solution (e.g., 50 mM in extraction buffer)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C (e.g., 12,000 x g for 20 minutes) and collect the supernatant as the crude enzyme extract.

-

Assay Mixture: In a cuvette, mix the enzyme extract with the L-phenylalanine solution. The final volume should be constant (e.g., 1 mL).

-

Measurement: Monitor the increase in absorbance at 290 nm (the wavelength at which cinnamic acid absorbs) over time at a constant temperature (e.g., 37°C).

-

Calculation: Calculate the PAL activity based on the rate of change in absorbance, using the molar extinction coefficient of cinnamic acid at 290 nm.

This assay typically involves a reconstituted microsomal system and the use of radiolabeled substrate.

Materials:

-

Microsomal fraction isolated from the plant tissue

-

NADPH

-

[¹⁴C]-Cinnamic acid (radiolabeled substrate)

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

HPLC system with a radioactivity detector

Procedure:

-

Microsome Isolation: Isolate the microsomal fraction from the plant tissue by differential centrifugation.

-

Assay Mixture: In a reaction tube, combine the microsomal fraction, NADPH, and [¹⁴C]-cinnamic acid in the reaction buffer.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Extraction and Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract by HPLC with a radioactivity detector to separate and quantify the [¹⁴C]-p-coumaric acid formed.

This assay measures the formation of p-coumaroyl-CoA spectrophotometrically.

Materials:

-

Crude enzyme extract

-

p-Coumaric acid

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Prepare a crude enzyme extract from the plant tissue as described for the PAL assay.

-

Assay Mixture: In a cuvette, combine the enzyme extract, p-coumaric acid, CoA, ATP, and MgCl₂ in the reaction buffer.

-

Measurement: Monitor the increase in absorbance at a wavelength where p-coumaroyl-CoA has a distinct absorbance maximum (e.g., around 333 nm).

-

Calculation: Calculate the 4CL activity based on the rate of formation of p-coumaroyl-CoA, using its molar extinction coefficient.

This assay can be performed using a heterologously expressed enzyme and LC-MS analysis.

Materials:

-

Purified recombinant C2'H enzyme

-

p-Coumaroyl-CoA

-

2-Oxoglutarate

-

Ascorbate

-

Fe(II)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

LC-MS system

Procedure:

-

Assay Mixture: In a reaction tube, combine the purified C2'H enzyme, p-coumaroyl-CoA, 2-oxoglutarate, ascorbate, and Fe(II) in the reaction buffer.

-

Incubation: Incubate the mixture at a suitable temperature (e.g., 30°C) for a specific time.

-

Analysis: Stop the reaction and analyze the products by LC-MS to detect the formation of umbelliferone.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analysis of umbelliferone and its biosynthetic enzymes from a plant source.

A representative workflow for umbelliferone analysis.

Conclusion

This technical guide provides a comprehensive resource for researchers interested in the natural occurrence and biosynthesis of umbelliferone. The detailed information on its distribution in the plant kingdom, coupled with a thorough explanation of its biosynthetic pathway, offers a solid foundation for further investigation. The provided experimental protocols for extraction, quantification, and enzyme assays are intended to serve as practical starting points for laboratory work. The presented data and workflows aim to facilitate research in natural product chemistry, drug discovery, and plant biochemistry, ultimately contributing to a deeper understanding and utilization of this versatile phytochemical.

References

- 1. uoguelph.ca [uoguelph.ca]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchhub.com [researchhub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

Technical Guide: Physical Characteristics of Umbelliferone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone-d5, also known as 7-Hydroxycoumarin-d5, is the deuterated form of Umbelliferone, a naturally occurring coumarin.[1] As a stable isotope-labeled compound, this compound is a valuable tool in various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry.[1] This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and a logical diagram illustrating the relationship between the deuterated and non-deuterated forms.

Core Physical Characteristics

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. Data for Umbelliferone is included for comparative purposes.

| Property | This compound | Umbelliferone | Data Source |

| Chemical Formula | C₉HD₅O₃ | C₉H₆O₃ | [4] |

| Molecular Weight | 167.17 g/mol | 162.14 g/mol | [4] |

| CAS Number | 1215373-23-1 | 93-35-6 | [4] |

| Appearance | White to off-white solid/powder | Yellowish-white crystalline powder | [5] |

| Melting Point | Not experimentally determined; estimated to be ~230 °C (decomposes) | 230 °C (decomposes) | [1][6] |

| Boiling Point | Not experimentally determined; estimated to be ~382.1 °C | 382.1 °C (Predicted) | [1] |

| Solubility in DMSO | Slightly soluble | ~10 mg/mL | [7] |

| Solubility in Ethanol | Slightly soluble | ~5 mg/mL | [7] |

| Solubility in Methanol | Slightly soluble | ~5 mg/mL | [7] |

| Water Solubility | Not experimentally determined | Slightly soluble in hot water | [6] |

| LogP | 1.49860 | 1.58 | [4] |

| Purity | ≥95% | ≥98% | [5] |

Note: The melting point, boiling point, and solubility data for this compound are based on the experimentally determined values for Umbelliferone and are provided as close estimations. Isotopic substitution with deuterium is not expected to significantly alter these macroscopic properties.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical characteristics of a fine chemical solid like this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Apparatus:

-

Capillary melting point apparatus

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 15-20 °C below the estimated melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., DMSO, ethanol, water). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method against a standard curve of known concentrations.

-

-

Calculation: Calculate the original solubility in mg/mL or mol/L, taking into account the dilution factor.

Visualization of Key Relationships

The following diagram illustrates the structural relationship between Umbelliferone and this compound and highlights their core physical properties.

Caption: Structural relationship and shared properties of Umbelliferone and this compound.

References

- 1. Umbelliferone - CAS-Number 93-35-6 - Order from Chemodex [chemodex.com]

- 2. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. This compound | CAS#:1215373-23-1 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Umbelliferone - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

The Pharmacological Landscape of Umbelliferone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliferone (7-hydroxycoumarin), a naturally occurring benzopyrone, and its synthetic derivatives have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of these compounds, focusing on their anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key signaling pathways.

Anticancer Properties

Umbelliferone and its derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[3] The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[4][5]

Quantitative Anticancer Activity

The anticancer efficacy of umbelliferone and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against various cancer cell lines is presented in Table 1.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Umbelliferone | HepG2 (Hepatocellular Carcinoma) | 0-50 (concentration-dependent) | [4] |

| Umbelliferone | KB (Oral Epithelial Carcinoma) | ~153.5 (converted from 24.90 µg/ml) | [3] |

| Umbelliferone | MCF-7 (Breast Cancer) | ~179.9 (converted from 29.19 µg/ml) | [3] |

| Umbelliferone | EJ (Bladder Carcinoma) | 3.5 | [3] |

| Umbelliferone | AGS (Gastric Cancer) | 129.9 | [3] |

| Umbelliferone | HCT 116 (Colorectal Cancer) | 8.05 | [3] |

| Umbelliferone | HT-29 (Colorectal Cancer) | 4.35 | [3] |

| 4-Methylumbelliferone Derivative (1c) | DU145 (Prostate Cancer) | 55.41 | [6] |

| 7-O-substituted coumarin carboxamide derivatives | HCT116 (Colon), A2780 (Ovarian), A549 (Lung), PC3 (Prostate), MCF7 (Breast), HL60 (Leukemia) | 0.27 - 61.87 | [7] |

Table 1: Anticancer Activity of Umbelliferone and Its Derivatives (IC50 values).

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[8]

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the umbelliferone derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[1][9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Properties

Umbelliferone and its derivatives exhibit significant anti-inflammatory effects by modulating various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.[1][10]

Quantitative Anti-inflammatory Activity

The in vivo anti-inflammatory activity of umbelliferone derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter.

| Compound | Dose | Edema Inhibition (%) | Reference |

| Umbelliferone Derivative 3 | 100 µmol/kg | 70.5 | [11] |

| Umbelliferone Derivative 10 | 100 µmol/kg | 69.4 | [11] |

| Umbelliferone Derivative 17 | 100 µmol/kg | 63.1 | [11] |

| Umbelliferone β-D-galactopyranoside | 10, 20, 40 mg/kg | Dose-dependent reduction | [12] |

| Umbelliferone | 50, 75 mg/kg | Significant inhibition | [13] |

Table 2: Anti-inflammatory Activity of Umbelliferone Derivatives in the Carrageenan-Induced Paw Edema Model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[14]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The anti-inflammatory potential of a compound is determined by its ability to reduce this swelling.[14]

Detailed Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight with free access to water.

-

Compound Administration: Administer the umbelliferone derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.[11]

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[13][14]

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[13]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antioxidant Properties

Many umbelliferone derivatives exhibit potent antioxidant activity, primarily through their ability to scavenge free radicals.[7] This property is crucial in mitigating oxidative stress, which is implicated in numerous diseases.[7]

Quantitative Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to evaluate antioxidant capacity. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | IC50 (µg/mL) | Reference |

| Umbelliferone Derivative 9 | 3.33 | [7] |

| Umbelliferone-1,2,3-triazole hybrids | 3.33 - 8.75 | [7] |

| Coumarin carbamate derivatives | 23.15 - >200 µM | [7] |

Table 3: Antioxidant Activity of Umbelliferone Derivatives (DPPH Radical Scavenging Assay).

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[7][15]

Principle: The DPPH radical has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[15]

Detailed Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.[7][15]

-

Sample Preparation: Prepare different concentrations of the umbelliferone derivative in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. Include a control (DPPH solution with solvent) and a blank (solvent only).[7][9]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[7][15]

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[7][15]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

Neuroprotective Properties

Umbelliferone and its derivatives have shown promise in protecting neuronal cells from damage and degeneration, suggesting their potential in the treatment of neurodegenerative diseases.[6][16] Their mechanisms of action often involve the inhibition of monoamine oxidases (MAOs), reduction of amyloid-β aggregation, and anti-inflammatory effects within the central nervous system.[17]

Quantitative Neuroprotective Activity

The neuroprotective effects can be quantified by measuring the inhibition of enzymes like MAO-A and MAO-B.

| Compound | Target | IC50 (µM) | Reference |

| Umbelliferone | hMAO-A | 18.08 | [7] |

| Umbelliferone | hMAO-B | 12.98 | [7] |

| 6-Formyl Umbelliferone | hMAO-A | 3.23 | [3][17] |

| 6-Formyl Umbelliferone | hMAO-B | 15.31 | [3][17] |

| Umbelliferone-5-bromoisatin hybrid | hMAO-A | 7.47 | [7] |

| Umbelliferone-2-hydroxy-2-phenylacetate hybrid | hMAO-B | 10.32 | [7] |

Table 4: Neuroprotective Activity of Umbelliferone and Its Derivatives (MAO Inhibition).

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[16]

Principle: High concentrations of glutamate lead to overstimulation of its receptors, causing an influx of calcium ions and subsequent neuronal cell death (excitotoxicity). Neuroprotective compounds can mitigate this damage.[16]

Detailed Methodology:

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.[6]

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the umbelliferone derivative for a specific duration (e.g., 24 hours).

-

Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for a defined period (e.g., 24 hours). A control group without glutamate is also maintained.[16]

-

Cell Viability Assessment: After glutamate exposure, assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Compare the viability of cells treated with the umbelliferone derivative and glutamate to those treated with glutamate alone. An increase in cell viability indicates a neuroprotective effect.

Antimicrobial Properties

Umbelliferone and its derivatives have demonstrated activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents.[7][18]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL or mM) | Reference |

| Umbelliferone | Bacillus cereus | 62.5 µg/mL | [7] |

| Umbelliferone | Methicillin-resistant S. epidermis (biofilm) | 500 µg/mL (83% inhibition) | [7] |

| 7-hydroxycoumarin ester derivatives (27, 28) | E. coli, S. aureus, P. aeruginosa | 4-6 µg/mL | [10] |

| 7-hydroxycoumarin ester derivatives (27, 28) | A. niger, C. albicans | 4-5 µg/mL | [10] |

| 7-decanoate umbelliferone ester (32) | P. aeruginosa | 0.5 mM | [7] |

| 7-decanoate umbelliferone ester (32) | K. pneumoniae | 1 mM | [7] |

| 7-laurate umbelliferone ester (33) | Methicillin-resistant S. aureus | 1 mM | [7] |

Table 5: Antimicrobial Activity of Umbelliferone and Its Derivatives (MIC values).

Key Signaling Pathways Modulated by Umbelliferone

Umbelliferone and its derivatives exert their diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[10] Umbelliferone and its derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[10][19]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating cell proliferation, differentiation, and apoptosis.[20] Dysregulation of this pathway is common in cancer. Umbelliferone derivatives can suppress the activation of key MAPK members like ERK1/2.[19]

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling and plays a significant role in immunity and inflammation. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases. Umbelliferone has been shown to inhibit this pathway.

Conclusion

Umbelliferone and its derivatives represent a promising class of compounds with a wide array of pharmacological properties. Their demonstrated efficacy in preclinical models of cancer, inflammation, oxidative stress, neurodegeneration, and microbial infections warrants further investigation. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling pathways involved in their mechanisms of action. The continued exploration of these versatile molecules holds significant potential for the development of novel therapeutics for a range of human diseases.

References

- 1. researchhub.com [researchhub.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Umbelliferone and scopoletin target tyrosine kinases on fibroblast-like synoviocytes to block NF-κB signaling to combat rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 6. Influence of Umbelliferone on the Anticonvulsant and Neuroprotective Activity of Selected Antiepileptic Drugs: An In Vivo and In Vitro Study [mdpi.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. researchgate.net [researchgate.net]

- 9. One moment, please... [marinebiology.pt]

- 10. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bepls.com [bepls.com]

- 12. Umbelliferone β-d-galactopyranoside exerts an anti-inflammatory effect by attenuating COX-1 and COX-2 - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 13. scielo.br [scielo.br]

- 14. inotiv.com [inotiv.com]

- 15. mdpi.com [mdpi.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Umbelliferone derivatives exert neuroprotective effects by inhibiting monoamine oxidase A, self-amyloidβ aggregation, and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. phytojournal.com [phytojournal.com]

- 19. Anti‑inflammatory effects of 6‑formyl umbelliferone via the NF‑κB and ERK/MAPK pathway on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Umbelliferone-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Umbelliferone-d5. The following sections detail quantitative stability data, experimental protocols for stability assessment, and relevant biological pathways, offering a critical resource for ensuring the integrity of this compound in research and development.

Overview of this compound

This compound is the deuterated form of Umbelliferone (7-hydroxycoumarin), a naturally occurring coumarin. Due to its fluorescent properties and biological activities, including anticancer and anti-inflammatory effects, Umbelliferone and its deuterated analogue are valuable in various scientific applications.[1] this compound is commonly used as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1] The incorporation of stable heavy isotopes like deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.

Stability and Storage Conditions

Proper storage is paramount to maintaining the chemical integrity and isotopic purity of this compound. The stability of the compound is dependent on its physical state (solid or in solution) and the storage temperature.

Quantitative Stability Data

The following tables summarize the recommended storage conditions and known stability data for this compound.

Table 1: Stability of this compound as a Solid (Powder)

| Storage Temperature | Shelf Life |

| -20°C | 3 years |

| 4°C | 2 years |

Table 2: Stability of this compound in Solution

| Storage Temperature | Shelf Life |

| -80°C | 6 months |

| -20°C | 1 month |

Note: The non-deuterated form, Umbelliferone, is reported to be stable for at least 4 years when stored at -20°C.

Shipping and Handling

This compound is typically shipped at room temperature. Upon receipt, it is crucial to store the compound under the recommended conditions to ensure its long-term stability. It is advised to allow the product to equilibrate to room temperature before opening to avoid condensation. For long-term storage of solutions, it is best practice to aliquot the solution into single-use vials to minimize freeze-thaw cycles.

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, a robust stability testing program is essential. The following protocols are based on general principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the thermal stability of this compound and to establish a re-test period.

Objective: To determine the shelf life of this compound under recommended and accelerated storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in its solid form and dissolved in a suitable solvent (e.g., DMSO) at a known concentration.

-

Storage Conditions:

-

Testing Frequency:

-

Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Accelerated: At a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).

-

-

Analytical Method: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. The method must be capable of separating this compound from potential degradation products.

-

Data Analysis: At each time point, assess the samples for changes in purity, the appearance of degradation products, and any changes in physical appearance. A significant change is typically defined as a failure to meet the established acceptance criteria.

Forced Degradation (Stress Testing)

Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

-

Acid Hydrolysis: Expose a solution of this compound to 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Expose a solution of this compound to 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to a dry heat of 60°C for 48 hours.

-

Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and quantify any degradation products.

Below is a graphical representation of a general workflow for stability testing.

Biological Context: Umbelliferone Signaling Pathways

Umbelliferone has been shown to modulate several key signaling pathways involved in inflammation and cancer.[4][5][6] Understanding these pathways can provide context for the application of this compound in biological research. The primary mechanism of its anti-inflammatory action is through the inhibition of the NF-κB signaling pathway.[5]

The following diagram illustrates a simplified representation of the NF-κB signaling pathway and the inhibitory effect of Umbelliferone.

By understanding and adhering to the stability and storage guidelines presented in this document, researchers can ensure the quality and reliability of this compound in their studies, leading to more accurate and reproducible scientific outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. purple-diamond.com [purple-diamond.com]

- 3. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]

- 4. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the UV Fluorescence Properties of Umbelliferone

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ultraviolet (UV) fluorescence properties of umbelliferone (also known as 7-hydroxycoumarin). Umbelliferone is a naturally occurring coumarin that serves as a fundamental molecular scaffold in various biological and chemical applications due to its distinct and environmentally sensitive fluorescence.[1][2] Its utility extends from a sunscreen agent to a critical component in fluorescent probes and enzyme assays.[3][4] This document details its core photophysical characteristics, presents quantitative data, outlines experimental methodologies for its analysis, and visualizes key processes.

Core Fluorescence Principles

Umbelliferone's fluorescence originates from its 7-hydroxycoumarin structure, a rigid, planar ring system with delocalized π-electrons.[5] A key feature of its photophysics is the pronounced dependence of its fluorescence on pH.[6] This sensitivity is attributed to the phenolic hydroxyl group at the 7-position, which can exist in a neutral (protonated) or anionic (deprotonated) state.[3][7]

In acidic to neutral solutions (pH < 7), umbelliferone exists predominantly in its neutral molecular form, which absorbs UV light around 325-330 nm and emits a blue fluorescence.[6][7] As the pH increases into the alkaline range (pH > 8), the hydroxyl group deprotonates to form the phenolate anion.[3] This anionic form exhibits a bathochromic (red) shift in its absorption, with an excitation maximum around 365-370 nm, while still emitting strong blue fluorescence.[2][7] This significant shift in the excitation spectrum with a relatively stable emission peak makes umbelliferone an excellent ratiometric indicator for pH.[8][9] The ground-state pKa of the phenolic hydroxyl group is approximately 7.6-7.7.[3][7]

Quantitative Fluorescence Data

The photophysical properties of umbelliferone are highly dependent on its chemical environment, particularly the pH of the solution. The following table summarizes key quantitative data gathered from various studies.

| Property | Condition | Value | Reference |

| Excitation Maximum (λex) | Acidic Solution (pH < 6) | 325 - 330 nm | [6][7][8] |

| Alkaline Solution (pH > 8) | 367 - 370 nm | [6][7][8] | |

| Emission Maximum (λem) | pH-independent (> 2.2) | 450 - 460 nm | [6][10][11] |

| Acidic Solution (pH 1.2 - 2.2) | 480 nm | [6] | |

| Quantum Yield (ΦF) | Neutral Form (pH 5.49) | 0.81 | [7] |

| Anionic Form (pH 9.49) | 0.91 | [7] | |

| pKa (Ground State) | Aqueous Solution | 7.61 - 7.7 | [3][7] |

| pH Indicator Range | 6.5 - 8.9 | [3][12] |

Experimental Protocol: Measurement of pH-Dependent Fluorescence

This protocol provides a standardized methodology for characterizing the pH-dependent fluorescence of umbelliferone.

1. Objective: To determine the excitation and emission spectra of umbelliferone across a range of pH values and to identify its isosbestic points and pKa.

2. Materials & Equipment:

-

Umbelliferone (7-hydroxycoumarin), high purity

-

Solvents: DMSO or Ethanol (for stock solution), deionized water

-

Buffers: A series of buffers covering the pH range of 2 to 11 (e.g., citrate, phosphate, borate)

-

Spectrofluorometer with excitation and emission monochromators

-

Square quartz fluorescence cuvettes (1 cm path length)[6]

-

Calibrated pH meter

-

Standard laboratory glassware

3. Procedure:

-

Preparation of Stock Solution:

-

Preparation of Working Solutions:

-

Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7, 7.5, 8, 8.5, 9, 11).

-

For each pH value, dilute the umbelliferone stock solution into the buffer to a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid solvent effects.

-

Verify the final pH of each working solution using a calibrated pH meter.

-

-

Fluorescence Measurement:

-

Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Place the buffer solution (blank) for the lowest pH sample in a quartz cuvette and record a blank scan to subtract background fluorescence.

-

Replace the blank with the umbelliferone sample at the same pH.

-

To determine the emission spectrum: Set the excitation monochromator to the wavelength appropriate for the expected species (e.g., 330 nm for acidic solutions). Scan the emission monochromator across a range (e.g., 380 nm to 600 nm) and record the fluorescence intensity.

-

To determine the excitation spectrum: Set the emission monochromator to the observed emission maximum (approx. 460 nm). Scan the excitation monochromator across a range (e.g., 280 nm to 420 nm) and record the fluorescence intensity.

-

Repeat steps 3-5 for each pH value, using the corresponding buffer as a blank. For alkaline solutions (pH > 8), use an excitation wavelength of 370 nm to preferentially excite the anionic species.[6]

-

-

Data Analysis:

-

Correct all spectra by subtracting the corresponding blank spectra.

-

Plot the emission spectra for all pH values on a single graph to visualize the change in fluorescence intensity.

-

Plot the excitation spectra for all pH values to observe the shift from the neutral to the anionic form.

-

To determine the pKa, plot the fluorescence intensity at the emission maximum (460 nm) as a function of pH (using a fixed excitation wavelength, e.g., 370 nm). Fit the data to the Henderson-Hasselbalch equation.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of umbelliferone's fluorescence properties.

Caption: Workflow for Measuring pH-Dependent Fluorescence of Umbelliferone.

Caption: Use of Umbelliferone in a "Turn-On" Enzyme Assay.

References

- 1. chemimpex.com [chemimpex.com]

- 2. phytojournal.com [phytojournal.com]

- 3. Umbelliferone - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. nbinno.com [nbinno.com]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. Umbelliferone - CAS-Number 93-35-6 - Order from Chemodex [chemodex.com]

- 9. Umbelliferone as an Intracellular pH-sensitive fluorescent indicator and blood-brain barrier probe: instrumentation, calibration, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Determination of coumarin and umbelliferone mixtures in whole blood by spectrophotofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Umbelliferone | 93-35-6 | U-3000 | Biosynth [biosynth.com]

Methodological & Application

Application Notes and Protocols: Metabolic Stability Assay Using Umbelliferone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during the early stages of drug discovery and development. It provides an indication of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A compound with high metabolic stability is likely to have a longer half-life and greater oral bioavailability, whereas a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect.[1][2] The in vitro metabolic stability assay using liver microsomes is a widely accepted method to determine the intrinsic clearance (CLint) of a test compound.[3][4]

Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily.[5] This protocol describes a robust method for determining the metabolic stability of a test compound using pooled human liver microsomes and quantifying its depletion over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the accuracy and precision of the LC-MS/MS analysis, a stable isotope-labeled internal standard, Umbelliferone-d5, is utilized. Deuterated internal standards are considered the gold standard in quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the analyte, co-elute chromatographically, and effectively compensate for variations in sample preparation, matrix effects, and instrument response.[6][7]

Experimental Protocols

Materials and Reagents

-